molecular formula C9H9Cl2F B13647035 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene

1-Chloro-5-(3-chloropropyl)-2-fluorobenzene

Cat. No.: B13647035
M. Wt: 207.07 g/mol
InChI Key: MDURLYDAKMOZNC-UHFFFAOYSA-N
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Description

1-Chloro-5-(3-chloropropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H9Cl2F. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and a chloropropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene typically involves the chlorination and fluorination of a benzene derivative One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-(3-chloropropyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of chlorine and fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The chloropropyl group can participate in addition reactions, especially with nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce additional substituents onto the benzene ring.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1-Chloro-5-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.

    Medicine: It may serve as a precursor for the development of pharmaceuticals with specific biological activities.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1-Chloro-5-(3-chloropropyl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s ability to bind to these targets, leading to specific biological or chemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-fluorobenzene: Lacks the chloropropyl group, making it less reactive in certain substitution reactions.

    1-Chloro-3-(3-chloropropyl)benzene: Does not contain a fluorine atom, which affects its reactivity and applications.

    2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a chloropropyl group, leading to different chemical properties.

Uniqueness

1-Chloro-5-(3-chloropropyl)-2-fluorobenzene is unique due to the combination of chlorine, fluorine, and chloropropyl substituents on the benzene ring. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.

Properties

Molecular Formula

C9H9Cl2F

Molecular Weight

207.07 g/mol

IUPAC Name

2-chloro-4-(3-chloropropyl)-1-fluorobenzene

InChI

InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2

InChI Key

MDURLYDAKMOZNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)Cl)F

Origin of Product

United States

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